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molecular formula C11H10N2O2S B8756005 Methyl 4-(2-aminothiazol-5-YL)benzoate

Methyl 4-(2-aminothiazol-5-YL)benzoate

Cat. No. B8756005
M. Wt: 234.28 g/mol
InChI Key: GEYDIQMNBJUHMD-UHFFFAOYSA-N
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Patent
US09181183B2

Procedure details

(Methoxymethyl) triphenylphosphonium chloride (12.5 g, 36.5 mmol) was dissolved in THF (80 mL), and tBuOK (4.10 g, 36.5 mmol) and methyl 4-formylbenzoate (3.0 g, 18.3 mmol) dissolved in THF (20 mL) were added thereto while cooling with ice, followed by stirring at room temperature for 16 hours. Water was added to the resulting mixture, and after extraction with ethyl acetate, the residue was purified using medium pressure flash column chromatography (silica gel; ethyl acetate:hexane=1:8), thereby giving a mixture of (E)- and (Z)-methyl 4-(2-methoxyvinyl)benzoate (2.98 g) as an oil. The obtained mixture was dissolved in a mixture of dioxane (60 mL) and water (60 mL), and N-bromosuccinimide (3.04 g, 17.1 mmol) was added thereto at −10° C., followed by stirring for 5 minutes, and further stirring at room temperature for 1 hour. Thiourea (1.18 g, 15.5 mmol) was added to the mixture, followed by stirring at 80° C. for 1.5 hours. Ammonia aqueous solution (6 mL) was added to the resulting mixture to stop the reaction, and after stirring for 1 hour, the precipitate was collected by filtration, thereby giving the title compound (2.80 g, 65% for 2 steps) as a white solid.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.1 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
(E)- and (Z)-methyl 4-(2-methoxyvinyl)benzoate
Quantity
2.98 g
Type
reactant
Reaction Step Five
Quantity
1.18 g
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
reactant
Reaction Step Seven
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O[K])(C)(C)C.[CH:30]([C:32]1[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[CH:34][CH:33]=1)=O.BrN1C(=O)CC[C:44]1=O.[NH2:50][C:51]([NH2:53])=[S:52].[NH4+].[OH-]>C1COCC1.O1CCOCC1.O>[NH2:50][C:51]1[S:52][C:30]([C:32]2[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[CH:34][CH:33]=2)=[CH:44][N:53]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
(E)- and (Z)-methyl 4-(2-methoxyvinyl)benzoate
Quantity
2.98 g
Type
reactant
Smiles
Step Six
Name
Quantity
1.18 g
Type
reactant
Smiles
NC(=S)N
Step Seven
Name
Quantity
6 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
after extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
giving
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at −10° C.
STIRRING
Type
STIRRING
Details
by stirring for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
further stirring at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
after stirring for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1SC(=CN1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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